Synthetic Yield Advantage in Mannich-Type Multicomponent Reactions
In the synthesis of piperidine-alkyl cyclohexanol derivatives via Mannich-type multicomponent reactions, 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol demonstrates a distinct yield advantage compared to alternative synthetic routes. While generic synthetic pathways to similar amino alcohols often report isolated yields in the 50-70% range, the optimized conditions for this specific compound achieve yields of 70–85% . This represents a relative yield increase of up to 40% over baseline methodologies, directly translating to improved synthetic efficiency and reduced cost per gram of final product.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 70-85% |
| Comparator Or Baseline | Typical yields for analogous amino alcohol syntheses: 50-70% (baseline estimate) |
| Quantified Difference | Relative yield increase up to 40% |
| Conditions | Mannich-type multicomponent reaction; specific conditions not detailed in available source |
Why This Matters
Higher synthetic yields directly reduce material costs and increase throughput, making this compound a more economically viable starting material for large-scale research or pilot production.
